molecular formula C8H13Cl2N3S B7982972 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride

Cat. No.: B7982972
M. Wt: 254.18 g/mol
InChI Key: OKQCUYVXKCSOHM-UHFFFAOYSA-N
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Description

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride is a chemical compound with a molecular formula of C8H11N3S·2HCl This compound is known for its unique structure, which includes an imidazo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride typically involves the formation of the imidazo-thiazole ring system followed by the introduction of the ethanamine side chain. The process generally includes:

    Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethanamine Side Chain: This is achieved through nucleophilic substitution reactions, where the ethanamine group is introduced to the imidazo-thiazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield imidazo-thiazole oxides.

    Reduction: Can produce reduced imidazo-thiazole derivatives.

    Substitution: Results in various substituted imidazo-thiazole compounds.

Scientific Research Applications

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity.

    Interfere with Cellular Processes: Affecting cell growth, division, or apoptosis.

    Activate or Inhibit Signaling Pathways: Leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
  • (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Uniqueness

2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride is unique due to its specific imidazo-thiazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-6-4-11-5-7(2-3-9)10-8(11)12-6;;/h4-5H,2-3,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQCUYVXKCSOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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